![molecular formula C8H7F3N2O2S B3319445 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 112107-46-7](/img/structure/B3319445.png)
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
This compound is a derivative of 1,2,4-benzothiadiazine 1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been reported . In 2010, Francotte et al. reported a synthesis of these compounds and tested them as positive allosteric modulators of the AMPA receptors . Another method involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been studied . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Scientific Research Applications
Antidepressant Activity
This compound has been found to have potential antidepressant activity . It could be used in the development of new drugs for the treatment of depression .
Antipsychotic Activity
The compound also exhibits antipsychotic properties . This suggests its potential use in the treatment of psychiatric disorders .
Antihistamine Activity
The compound has been identified as having antihistamine properties . This could make it useful in the treatment of allergies and related conditions .
Antifungal Activity
The compound has demonstrated antifungal activity . This suggests it could be used in the development of new antifungal drugs .
Anticancer Activity
The compound has shown potential as an anticancer agent . It could be used in the development of new cancer treatments .
Antioxidant Activity
The compound has been found to have antioxidant properties . This suggests it could be used in the development of new drugs for conditions related to oxidative stress .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activity . This suggests it could be used in the development of new anti-inflammatory drugs .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent . This could make it useful in the treatment of various infections .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are AMPA and kainate receptors . These receptors are types of ionotropic glutamate receptors that play crucial roles in the central nervous system. They are involved in fast synaptic transmission and are implicated in many neurological functions and disorders .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA and kainate receptors . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. The introduction of a cyclopropyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on AMPA receptors .
Biochemical Pathways
The activation of AMPA and kainate receptors by this compound affects the glutamatergic neurotransmission pathway . This can lead to increased synaptic transmission and plasticity, which are essential for learning and memory processes. The compound’s effect on these receptors can also influence other downstream cellular processes and pathways .
Result of Action
The activation of AMPA and kainate receptors by this compound can lead to enhanced synaptic transmission and plasticity . This can result in improved cognitive performance, as observed in mice . The compound was also found to be selective, showing more than 21-fold selectivity over PI3Kγ .
properties
IUPAC Name |
3-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)7-12-5-3-1-2-4-6(5)16(14,15)13-7/h1-4,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCAEVBBPQSNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.